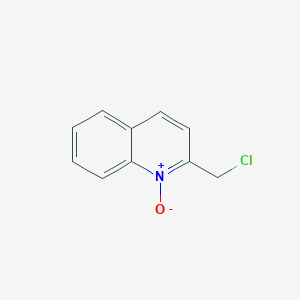

Quinoline, 2-(chloromethyl)-, 1-oxide

Description

Significance of Quinoline (B57606) Core Structures in Contemporary Organic Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a structure of profound importance in organic chemistry. numberanalytics.comfiveable.me Its unique arrangement confers a rich and versatile chemistry, allowing it to participate in a wide array of chemical reactions, including electrophilic and nucleophilic substitutions. numberanalytics.comuop.edu.pk This reactivity makes quinoline an invaluable building block in the synthesis of complex molecules. numberanalytics.com

The applications of quinoline-based compounds are extensive and impactful. In medicinal chemistry, the quinoline motif is a key pharmacophore found in a multitude of therapeutic agents. nih.govresearchgate.net Notable examples include antimalarial drugs like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer therapeutics like camptothecin. nih.govvedantu.com Beyond pharmaceuticals, quinoline derivatives are integral to materials science, where their electronic properties are harnessed in the development of dyes, organic semiconductors, and optoelectronic devices. fiveable.mevedantu.com The stability and functional versatility of the quinoline core ensure its continued relevance in modern chemical research. fiveable.meresearchgate.net

Table 1: Notable Synthesis Methods for the Quinoline Core

| Synthesis Method | Description | Key Reactants |

|---|---|---|

| Skraup Synthesis | A widely used method involving the reaction of an aromatic amine with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent. uop.edu.pkvedantu.com | Aniline (B41778), Glycerol, Sulfuric Acid, Nitrobenzene |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. uop.edu.pkpharmaguideline.com | o-aminobenzaldehyde, Acetaldehyde |

| Combes Synthesis | Condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.comiipseries.org | Aniline, β-diketone |

| Pfitzinger Synthesis | Reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. pharmaguideline.com | Isatin, Carbonyl compound |

Importance of the N-Oxide Functionality in Heterocyclic Chemistry and Reactivity Modulation

The introduction of an N-oxide group (N⁺-O⁻) to a heterocyclic amine, such as quinoline, significantly modifies its chemical and physical properties. researchgate.netnih.gov This functionality is not merely a passive structural feature but an active modulator of reactivity and biological interaction. The N⁺-O⁻ bond is highly polar, which can increase the water solubility of the parent molecule and its ability to form strong hydrogen bonds. nih.gov

From a synthetic standpoint, heterocyclic N-oxides are versatile intermediates. researchgate.netpolyu.edu.hk The N-oxide group alters the electron distribution within the aromatic system, activating the ring for specific types of transformations. For instance, it facilitates nucleophilic substitution at the C-2 and C-4 positions of the quinoline ring, which are otherwise less reactive towards nucleophiles. uop.edu.pk Furthermore, the N-oxide can act as an internal oxidizing agent and can be readily removed through deoxygenation, providing a strategic tool for chemists to guide synthetic pathways. nih.gov In medicinal chemistry, the N-oxide motif has been incorporated into various drug candidates to enhance their physicochemical properties and biological activity. researchgate.netnih.gov

Table 2: Effects of N-Oxidation on Quinoline Properties

| Property | Change upon N-Oxidation | Rationale |

|---|---|---|

| Reactivity | Activates C2/C4 positions to nucleophilic attack. | The N⁺-O⁻ group withdraws electron density from the ring, making these positions more electrophilic. uop.edu.pknih.gov |

| Solubility | Generally increases in polar solvents. | The highly polar N⁺-O⁻ bond enhances interactions with polar solvent molecules like water. nih.gov |

| Basicity | Decreases. | The oxygen atom withdraws electron density from the nitrogen, reducing the availability of its lone pair for protonation. |

| Biological Activity | Can be modulated or enhanced. | The N-oxide can alter receptor binding interactions and serve as a prodrug that is reduced in vivo. nih.govresearchgate.net |

Contextualizing Chloromethyl Substituents for Synthetic Modulations and Chemical Transformations

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic synthesis. ontosight.ai Its importance lies in its reactivity as an electrophilic building block. The presence of the electronegative chlorine atom polarizes the carbon-chlorine bond, making the carbon atom susceptible to nucleophilic attack. ontosight.ai This reactivity allows the chloromethyl group to serve as a handle for introducing a wide variety of other functional groups via nucleophilic substitution reactions.

This functional group is a cornerstone of chloromethylation, a process used to introduce a –CH₂Cl group onto aromatic rings. chempanda.com Once installed, the chloromethyl substituent becomes a key site for further molecular elaboration. It can react with a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes the chloromethyl group an essential tool for constructing complex molecular architectures from simpler precursors. researchgate.netnih.gov

Scope and Core Research Focus on Quinoline, 2-(chloromethyl)-, 1-oxide

The compound this compound, serves as the central focus of this article. This molecule is a compelling subject for chemical study as it synergistically combines the distinct features of the three components discussed previously: the stable and versatile quinoline core, the reactivity-modulating N-oxide functionality, and the synthetically useful chloromethyl group. The presence of the N-oxide activates the 2-position of the quinoline ring, and the chloromethyl group at this specific location provides a reactive site for a plethora of chemical transformations. Research on this compound and its analogues is primarily directed at harnessing its unique reactivity profile for the synthesis of more complex, functionalized quinoline derivatives. It represents a key intermediate, offering a gateway to novel molecular structures with potential applications in medicinal chemistry and materials science. The interplay between the N-oxide and the chloromethyl group dictates its chemical behavior and synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZWVDMAOHIFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506165 | |

| Record name | 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76253-74-2 | |

| Record name | 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Quinoline, 2 Chloromethyl , 1 Oxide

Reactions Involving the N-Oxide Functionality

The N-oxide group significantly influences the electronic properties of the quinoline (B57606) ring. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature activates the heterocyclic ring, particularly at the C2 and C4 positions, making them susceptible to various transformations that are not readily achievable with the parent quinoline.

Nucleophilic Attack and Functionalization at the 2-Position of the Quinoline N-Oxide

The presence of the N-oxide group renders the C2 position of the quinoline ring highly electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity is often harnessed for the regioselective introduction of various functional groups. The general mechanism typically involves the activation of the N-oxide oxygen by an electrophilic reagent (e.g., p-toluenesulfonyl chloride, oxalyl chloride), which enhances the electrophilicity of the C2 carbon. A subsequent nucleophilic attack at this position, followed by rearomatization, leads to the C2-functionalized quinoline. nih.govnih.gov This process is often accompanied by the deoxygenation of the N-oxide. beilstein-journals.org

A variety of nucleophiles can be employed for the C2-functionalization of quinoline N-oxides, including amines, thiols, and heteroaryl compounds. nih.govbeilstein-journals.orgrsc.org For instance, a metal-free method for the synthesis of 2-thiolated quinolines involves the reaction of quinoline N-oxides with thiophenols in the presence of p-toluenesulfonyl chloride in water. rsc.org Similarly, deoxygenative C2-heteroarylation can be achieved using N-sulfonyl-1,2,3-triazoles under metal- and additive-free conditions. nih.govbeilstein-journals.org The reaction is initiated by the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, which ultimately facilitates the attack of the triazolyl anion at the C2-position. nih.govnih.gov

| Nucleophile Source | Activating Agent / Catalyst | Product Type | Yield Range | Ref |

| N-sulfonyl-1,2,3-triazoles | None (Metal-free) | 2-(Triazolyl)quinolines | Good to Excellent | nih.gov |

| Thiophenols | p-Toluenesulfonyl chloride (TsCl) | 2-(Thiophenyl)quinolines | 41-89% | rsc.org |

| Sodium Sulfinates | K₂S₂O₈ or TsCl | 2-Sulfonylquinolines | Good to Excellent | nih.govrsc.org |

| Amines (primary, secondary) | PyBroP or CuI | 2-Aminoquinolines | Good to Excellent | nih.govrsc.org |

| Lactams/Cyclic Amines | Cu(OAc)₂ / Ag₂CO₃ | 2-Aminoquinolines | Up to 93% | rsc.org |

Deoxygenation and Reduction Pathways of N-Oxides

The removal of the oxygen atom from the N-oxide functionality is a common and crucial step in synthesis, restoring the parent quinoline scaffold after the N-oxide has been used to direct functionalization. nih.gov Various methods have been developed for the deoxygenation of quinoline N-oxides.

These methods can be broadly categorized:

Metal-free Deoxygenation : These reactions often occur concurrently with C2-functionalization. For example, the reaction with sodium sulfinates can lead to deoxygenative sulfonylation through a dual radical coupling process, where the sulfinate acts as both a sulfonylation and an activating agent. rsc.org

Catalytic Deoxygenation : Transition metals can be employed to facilitate deoxygenation. Ruthenium(II) catalysts have been shown to effect C8-arylation of quinoline N-oxides, followed by in-situ deoxygenation in the same pot. nih.gov

Electrochemical Methods : Exogenous-oxidant- and catalyst-free electrochemical methods have also been developed for the deoxygenative C2 sulfonylation of quinoline N-oxides. nih.gov

The choice of deoxygenation method often depends on the other functional groups present in the molecule and the desired final product.

Rearrangement Reactions Associated with Quinoline N-Oxides

Quinoline N-oxides can undergo rearrangement reactions, particularly under photochemical conditions, to yield quinolin-2(1H)-one derivatives. A light-induced, zinc-catalyzed isomerization of quinoline N-oxides provides an efficient and atom-economical pathway to these valuable compounds. rsc.org This photochemical isomerization is proposed to proceed via an intramolecular hydrogen and oxygen transfer mechanism. rsc.org This transformation offers a greener alternative to classical synthesis methods for quinolin-2(1H)-ones, which often require harsh conditions or toxic reagents. rsc.orgrsc.org

Reactions at the Chloromethyl Group

The 2-(chloromethyl) group is a reactive benzylic-type halide. The chlorine atom serves as a good leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center ripe for nucleophilic substitution.

Nucleophilic Substitution Reactions (e.g., with Phenoxides, Thiophenoxides, Amines, Acetylenes)

The primary reactivity of the chloromethyl group involves nucleophilic substitution (Sₙ2) reactions, where the chloride is displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

While direct literature on the nucleophilic substitution reactions of Quinoline, 2-(chloromethyl)-, 1-oxide is limited, the reactivity can be inferred from related structures and fundamental organic principles.

Amines : The reaction of the analogous compound, 2-chloromethyl quinazoline (B50416) 3-oxide, with methylamine (B109427) demonstrates the susceptibility of the chloromethyl group to attack by amine nucleophiles. This suggests that this compound would react similarly with primary and secondary amines to yield 2-(aminomethyl)quinoline 1-oxide derivatives.

Phenoxides and Thiophenoxides : The existence of compounds like 2-phenoxymethyl-quinoline indicates that phenoxides can act as effective nucleophiles to displace the chloride. nih.gov By extension, thiophenoxides, which are generally stronger nucleophiles than their oxygen counterparts, are also expected to react readily to form 2-(arylthiomethyl)quinoline 1-oxide derivatives.

Acetylenes : Reactions with acetylide anions would lead to the formation of a new C-C bond, yielding 2-(alkynylmethyl)quinoline 1-oxide derivatives, though specific examples for this substrate were not found in the reviewed literature.

| Nucleophile | Reagent Example | Expected Product | Notes |

| Amine | Methylamine | 2-((Methylamino)methyl)quinoline 1-oxide | Reactivity inferred from analogous quinazoline 3-oxide. |

| Phenoxide | Sodium Phenoxide | 2-(Phenoxymethyl)quinoline 1-oxide | Plausible reaction; the deoxygenated product is known. nih.gov |

| Thiophenoxide | Sodium Thiophenoxide | 2-((Phenylthio)methyl)quinoline 1-oxide | Expected to be a facile reaction based on high nucleophilicity of sulfur. |

| Acetylide | Sodium Acetylide | 2-(Prop-2-yn-1-yl)quinoline 1-oxide | Plausible Sₙ2 reaction; no specific examples found in the search. |

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions (typically E2 mechanism) to form alkenes. masterorganicchemistry.comyoutube.com For this compound, this would involve the abstraction of a proton from the methylene group and the concurrent expulsion of the chloride ion, which would theoretically lead to the formation of a 2-vinylquinoline (B1294476) 1-oxide. However, this reaction is disfavored in this specific substrate because there are no protons on a beta-carbon atom relative to the chlorine. Standard E2 elimination requires a proton on an adjacent carbon. masterorganicchemistry.comlibretexts.org Therefore, elimination reactions to form a C=C double bond from the chloromethyl group are not a characteristic transformation for this compound.

Radical-Mediated Transformations Involving the Chloromethyl Group

While the primary reactivity of the chloromethyl group in similar aromatic systems often involves nucleophilic substitution, the potential for radical-mediated transformations exists, particularly under specific conditions such as initiation by light, heat, or radical initiators. Radical reactions have emerged as a powerful tool in the synthesis of quinoline derivatives. nih.gov For this compound, the C-Cl bond in the chloromethyl group can undergo homolytic cleavage to form a stabilized quinolin-2-ylmethyl radical.

Research into the synthesis of quinolines has highlighted the utility of radical addition and cyclization reactions to construct the heterocyclic scaffold with high efficiency. nih.gov Although direct studies on radical transformations of the 2-(chloromethyl) group on the N-oxide are not extensively detailed, analogous radical mechanisms suggest potential pathways. For instance, electrochemical studies on the coupling of morpholine (B109124) with quinoline N-oxide have proposed a mechanism proceeding via a morpholine radical in dichloromethane (B109758). mdpi.com This indicates the susceptibility of the quinoline N-oxide system to engage in radical processes. The presence of the N-oxide can influence the stability and subsequent reactions of any radical formed at the 2-position side chain.

Reactivity of the Quinoline Nucleus in the Presence of N-Oxide and Chloromethyl Substituents

The electronic character of the quinoline ring is significantly altered by the presence of the N-oxide and the 2-(chloromethyl) group. The N-oxide function is strongly electron-donating through resonance and electron-withdrawing through induction, which deactivates the entire ring system towards electrophiles but strongly activates the C-2 and C-4 positions for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) on the Carbocyclic Ring (C-5, C-8 positions)

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the more electronegative nitrogen atom. reddit.com The reaction typically favors the C-5 and C-8 positions. reddit.comquora.com The introduction of the N-oxide group further deactivates the pyridine ring towards electrophilic attack due to the positive charge on the nitrogen atom. Consequently, electrophilic substitution on this compound is predicted to occur almost exclusively on the carbocyclic ring.

The directing influence of the substituents leads to substitution primarily at the C-5 and C-8 positions. This regioselectivity arises because attack at these positions allows for the formation of a resonance-stabilized intermediate (a sigma complex) without disrupting the aromaticity of the pyridine ring. reddit.com While the 2-(chloromethyl) group is weakly deactivating, its effect on the carbocyclic ring is minimal compared to the powerful influence of the N-oxide functionality.

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring (C-2 or C-4 positions)

The N-oxide group plays a crucial role in activating the quinoline nucleus, particularly the C-2 and C-4 positions, for nucleophilic attack. beilstein-journals.orgnih.gov This activation facilitates a variety of deoxygenative functionalization reactions where a nucleophile attacks the C-2 position, leading to a dihydroquinoline intermediate, which then rearomatizes with the loss of the N-oxide oxygen. nih.govnih.gov

For this compound, the C-2 position is already substituted. However, the compound is highly susceptible to nucleophilic attack, which can occur via two primary pathways:

Substitution at the chloromethyl group: A direct SN2 reaction where a nucleophile displaces the chloride ion. chemguide.co.uk

Substitution at the ring: A nucleophilic attack at the C-4 position, or a more complex deoxygenative functionalization at the C-2 position. researchgate.netmdpi.com

Numerous studies have demonstrated the C-2 functionalization of quinoline N-oxides with various nucleophiles, including heteroarylating agents, thiols, and sulfonylating agents. beilstein-journals.orgnih.govrsc.org These reactions often proceed under metal-free conditions and highlight the enhanced electrophilicity of the C-2 carbon. beilstein-journals.orgrsc.org

Below is a table summarizing representative nucleophilic substitution reactions on quinoline N-oxide systems.

| Nucleophile/Reagent | Position of Attack | Reaction Type | Conditions | Product Type | Reference |

| N-sulfonyl-1,2,3-triazoles | C-2 | Deoxygenative Heteroarylation | Room Temperature, Metal-free | 2-Triazolylquinoline | beilstein-journals.orgnih.gov |

| Thiophenols | C-2 | Deoxygenative Thiolation | Room Temperature, Water, TsCl | 2-Thiolated quinoline | rsc.org |

| Sulfonyl Chlorides | C-2 | Deoxygenative Sulfonylation | Room Temperature, CS2/Et2NH | 2-Sulfonylquinoline | nih.gov |

| Morpholine | C-2 or C-4 | C-H Amination | Electrochemical, Cu(OAc)2 | 2- or 4-Aminoquinoline N-oxide | mdpi.comsemanticscholar.org |

Cycloaddition Reactions (e.g., Diels-Alder type)

Quinoline derivatives, including their N-oxides, can participate in cycloaddition reactions, acting as either the diene or dienophile component. acs.orgnih.gov These reactions, such as the aza-Diels-Alder (Povarov) reaction, provide powerful methods for constructing complex, fused polycyclic systems. nih.govresearchgate.netescholarship.org The N-oxide functionality can influence the dienophilic or dienic character of the quinoline system.

Theoretical studies have shown that quinoline N-oxides can act as dienophiles in Diels-Alder reactions. scilit.com Photochemical dearomative cycloadditions of quinolines with alkenes have also been developed, leading to bridged polycycles through a [4+2] mechanism. nih.govnih.gov These reactions often proceed with high regio- and diastereoselectivity. nih.gov In these transformations, the benzene portion of the quinoline ring typically acts as the diene component. nih.gov

The reaction of this compound in a cycloaddition process would involve its quinoline N-oxide core. For instance, in a [4+2] cycloaddition, the carbocyclic ring could act as the diene, reacting with a dienophile to yield a complex three-dimensional structure. The reaction's feasibility and outcome would be influenced by the electronic nature of the dienophile and the reaction conditions (thermal or photochemical). nih.gov

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanistic pathways of the reactions involving this compound is essential for predicting its chemical behavior and harnessing its synthetic potential.

Proposed Mechanistic Pathways (e.g., [4+2] cycloaddition and aromatization, nucleophilic substitution, condensation)

[4+2] Cycloaddition and Aromatization: The mechanism for the Diels-Alder reaction of quinoline N-oxides involves a [4+2] cycloaddition followed by an aromatization step. acs.orgacs.org In an inverse electron demand Diels-Alder reaction, an in-situ generated aza-o-quinone methide (derived from the quinoline N-oxide) can react with an enaminone. This process consists of two main stages: the initial [4+2] cycloaddition to form a cyclic intermediate, followed by aromatization to yield the final quinoline derivative. acs.org Photochemically induced cycloadditions may proceed through a stepwise radical mechanism initiated by triplet-triplet energy transfer. nih.gov

Nucleophilic Substitution: The mechanism for deoxygenative C-2 functionalization of quinoline N-oxides is a well-studied pathway. A plausible mechanism involves the initial activation of the N-oxide by an electrophilic reagent (e.g., p-toluenesulfonyl chloride, TsCl). rsc.org This is followed by the nucleophilic attack of the reagent (e.g., a triazolyl anion or a sulfonyl source) at the highly electrophilic C-2 position. beilstein-journals.orgnih.gov This addition results in a dihydroquinoline intermediate. The final step is a rearomatization process that eliminates the activating group and transfers the oxygen atom from the nitrogen to a suitable acceptor, yielding the C-2 substituted quinoline. nih.gov

A general representation of this mechanism is outlined below:

Activation: The quinoline N-oxide attacks an electrophile (E+), forming an activated intermediate.

Nucleophilic Attack: A nucleophile (Nu-) attacks the C-2 position of the activated intermediate.

Aromatization: The resulting adduct eliminates the activating group and the oxygen atom to form the final substituted quinoline.

This pathway avoids the formation of a traditional Meisenheimer complex often seen in SNAr reactions, which typically involve a two-step addition-elimination sequence. nih.gov Instead, it is a tandem process of activation, addition, and deoxygenative aromatization. rsc.org

Condensation Reactions: The Friedländer synthesis, a classic method for preparing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov While not a direct reaction of this compound itself, this mechanism is fundamental to the synthesis of its parent scaffold and illustrates the importance of condensation pathways in quinoline chemistry. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system. nih.gov

Role of Catalysis in Enhancing Reactivity and Selectivity of this compound

The reactivity and selectivity of transformations involving "this compound" can be significantly enhanced through the use of catalysts, particularly palladium-based systems. While direct palladium-catalyzed cross-coupling reactions involving the chloromethyl group are not extensively documented in readily available literature, the broader field of quinoline N-oxide chemistry offers significant insights into how palladium catalysis can dictate reaction outcomes. The primary role of palladium catalysis in the context of quinoline N-oxides is the activation of C-H bonds, leading to a variety of functionalization reactions that would otherwise be difficult to achieve.

Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), have been shown to be highly effective in promoting the regioselective functionalization of the quinoline N-oxide scaffold. mdpi.comnih.gov These reactions typically proceed through a mechanism involving the coordination of the palladium catalyst to the N-oxide, followed by the activation of a specific C-H bond. The choice of catalyst, ligands, and reaction conditions can precisely control the position of functionalization, highlighting the crucial role of catalysis in enhancing selectivity.

Palladium-Catalyzed C-H Alkenylation and Arylation:

A significant body of research has focused on the palladium-catalyzed direct C-H alkenylation and arylation of quinoline N-oxides at the C2 position. mdpi.comnih.gov These reactions offer a direct method for introducing new carbon-carbon bonds without the need for pre-functionalized starting materials.

For instance, the direct cross-coupling of quinoline N-oxides with olefin derivatives can be achieved using palladium acetate as the catalyst in the absence of external ligands and oxidants. nih.gov The proposed catalytic cycle involves the direct C-H bond activation of the quinoline N-oxide by Pd(OAc)₂, followed by a Heck-type coupling with the olefin. A key aspect of this process is that the N-oxide of the resulting alkenylated quinoline can oxidize the reduced Pd(0) species back to the active Pd(II) state, thus regenerating the catalyst and eliminating the need for an external oxidant. nih.gov

Similarly, palladium-catalyzed C2-arylation of quinoline N-oxides has been achieved through decarboxylative coupling with heteroaryl carboxylic acids. mdpi.com Computational studies have provided deeper insights into the mechanism of palladium-catalyzed C-H activation of quinoline N-oxides, suggesting that Pd(II) catalysts, particularly the acetate salt in acetic acid, favor regioselective activation at the C2 position. rsc.org

Detailed Research Findings on Palladium-Catalyzed Reactions of Quinoline N-Oxides:

The following interactive data table summarizes key findings from studies on palladium-catalyzed reactions of quinoline N-oxides, which provide a model for the potential catalytic behavior of "this compound".

| Reaction Type | Catalyst System | Key Findings | Selectivity |

|---|---|---|---|

| C2 Alkenylation | Pd(OAc)₂ | Direct cross-coupling with olefins without external ligands or oxidants. The N-oxide acts as an internal oxidant to regenerate the Pd(II) catalyst. nih.gov | High regioselectivity for the C2 position. nih.gov |

| C2 Alkenylation | Pd(OAc)₂ / BINAP / CuBr | A bicatalytic Pd/Cu system allows for the direct C-H fluoroalkenylation with gem-bromofluoroalkenes. mdpi.com | Selective for C2 fluoroalkenylation. mdpi.com |

| C2 Oxidative Cross-Coupling | Pd(OAc)₂ | Coupling with thiazoles via a double C-H activation process, with silver-promoted reoxidation of Pd(0) to Pd(II). mdpi.com | Regioselective for C2 position. mdpi.com |

| C8 Homocoupling | Pd(OAc)₂ / AgOAc | Site-selective oxidative C8-H homocoupling, with acetic acid playing a crucial role in directing the cyclopalladation to the C8 position. nih.gov | High regioselectivity for the C8 position. nih.gov |

Influence of Ligands and Oxidants:

The choice of ligands and oxidants plays a pivotal role in the outcome of these palladium-catalyzed reactions. For example, in the C2 alkenylation with bromoalkenes, the use of a BINAP ligand in a bicatalytic system with a copper salt was found to significantly enhance the reaction yields. mdpi.com In oxidative cross-coupling and homocoupling reactions, silver salts like silver acetate (AgOAc) are often employed as oxidants to facilitate the regeneration of the active Pd(II) or higher oxidation state species. mdpi.comnih.gov

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

Construction of Advanced Heterocyclic Systems

The unique structural features of Quinoline (B57606), 2-(chloromethyl)-, 1-oxide make it an ideal starting material for the synthesis of intricate heterocyclic systems, including polycyclic, fused, spiro, and bridged ring structures.

The 2-(chloromethyl)quinoline (B1294453) core is a valuable synthon for the construction of fused heterocyclic systems. The chloromethyl group can participate in cyclization reactions with suitably positioned nucleophiles to form new rings fused to the quinoline scaffold. For instance, derivatives of 2-chloroquinoline-3-carbaldehydes have been extensively used to create a variety of fused quinolines, including thieno-, pyridazino-, pyrano-, and furo-quinolines. rsc.org While direct examples with the 1-oxide are less common, the underlying principle of using the 2-substituted quinoline as an electrophilic partner in annulation reactions is well-established.

One plausible strategy for forming fused systems involves the intramolecular cyclization of derivatives of Quinoline, 2-(chloromethyl)-, 1-oxide. By introducing a nucleophilic group at the 3-position or on a substituent attached to the nitrogen of an amino group at the 3-position, a subsequent intramolecular nucleophilic substitution of the chloride would lead to the formation of a new fused ring. This approach is analogous to the synthesis of various fused nitrogen-containing heterocycles. nih.gov

The following table outlines representative examples of fused quinoline systems synthesized from related 2-chloroquinoline (B121035) precursors.

| Fused System | Precursor Type | Reaction Type |

| Thieno[2,3-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Condensation/Cyclization |

| Pyridazino[4,3-c]quinoline | 2-Chloroquinoline-3-carbaldehyde derivative | Cyclocondensation |

| Pyrano[3,2-c]quinoline | 2-Chloroquinoline derivative | Cyclization |

| Furo[2,3-b]quinoline | 2-Chloroquinoline derivative | Annulation |

This table is illustrative of the types of fused systems that can be generated from 2-substituted quinolines.

The synthesis of spirocyclic and bridged ring systems represents a significant challenge in organic synthesis due to the creation of sterically demanding three-dimensional structures. The chloromethyl group of this compound can serve as a key electrophilic center in the formation of such complex architectures.

For the construction of spirocycles, the chloromethyl group can react with a binucleophile tethered to the 3-position of the quinoline ring. For example, a malonate derivative at the 3-position could be alkylated intramolecularly by the 2-chloromethyl group to form a spirocyclic system at the 2-position. One-pot multicomponent reactions are also a powerful tool for the synthesis of spiro-fused quinoline derivatives, showcasing the versatility of quinoline-based starting materials in generating complex scaffolds. nih.gov

The formation of bridged ring systems often involves intramolecular cycloaddition reactions or ring-closing metathesis. While direct examples utilizing this compound are not prevalent in the literature, its derivatives could be elaborated into precursors for such transformations. For instance, the chloromethyl group could be converted to an alkenyl group, which could then participate in an intramolecular Diels-Alder reaction with a diene moiety attached to another part of the quinoline scaffold to form a bridged system. researchgate.net

Precursor for Diverse Functionalized Quinoline Derivatives

Beyond its use in constructing complex ring systems, this compound is an excellent starting material for generating a library of functionalized quinoline derivatives through reactions involving the chloromethyl group, the N-oxide, and the quinoline ring itself.

The chloromethyl group at the 2-position is a highly reactive electrophilic handle that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of alkyl and aryl groups at this position.

Alkylation reactions can be achieved by reacting this compound with a range of nucleophiles such as carbanions (e.g., Grignard reagents, organolithiums), enolates, and stabilized anions. This provides a straightforward method for extending the carbon chain at the 2-position. The N-oxide functionality can influence the reactivity of the chloromethyl group, and in some cases, may need to be protected or removed to achieve the desired transformation.

Arylation reactions can be accomplished through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed by first converting the chloromethyl group to a more suitable coupling partner, such as a phosphonium (B103445) salt or a boronic ester. Alternatively, direct coupling with arylboronic acids or other organometallic reagents under appropriate catalytic conditions is also a viable strategy. The C2-arylation of quinoline N-oxides has been achieved using various methods, including transition-metal-free reactions with arylzinc reagents and visible-light-promoted reactions with diaryliodonium salts, highlighting the diverse possibilities for introducing aryl substituents. organic-chemistry.orgrsc.org

The following table summarizes potential derivatization reactions of the chloromethyl group.

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Grignard Reagents (RMgX) | 2-Alkylquinoline 1-oxide |

| Nucleophilic Substitution | Enolates | 2-(2-Oxoalkyl)quinoline 1-oxide |

| Suzuki Coupling (after conversion) | Arylboronic acid / Pd catalyst | 2-Arylquinoline 1-oxide |

| Stille Coupling (after conversion) | Organostannane / Pd catalyst | 2-Aryl/Alkenylquinoline 1-oxide |

The N-oxide group in this compound is not merely a passive functionality. It plays a crucial role in activating the quinoline ring towards nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net Furthermore, the N-oxide itself can be the site of various chemical transformations.

One of the most common and synthetically useful reactions of the N-oxide is its deoxygenation . This is typically achieved using reagents like phosphorus trichloride (B1173362) (PCl₃), triphenylphosphine (B44618) (PPh₃), or catalytic hydrogenation. organic-chemistry.org The removal of the N-oxide can be a crucial step after it has served its purpose of activating the ring or directing a substitution reaction. For example, a C8-arylation can be achieved via a ruthenium-catalyzed reaction with an arylboronic ester, followed by deoxygenation of the N-oxide. figshare.comnih.gov

The N-oxide can also be directly involved in functionalization reactions. For example, treatment with acylating agents can lead to the formation of reactive intermediates that can be trapped by nucleophiles to introduce substituents at the 2-position. This is a well-established method for the C2-functionalization of quinoline N-oxides. beilstein-journals.orgrsc.org Additionally, quinoline N-oxides can be converted to quinolin-2(1H)-ones under visible light mediated conditions. rsc.org

The ability to selectively functionalize this compound at multiple positions makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. nih.gov By systematically varying the nucleophiles used to displace the chloride, the reagents used to functionalize the quinoline ring, and the transformations performed on the N-oxide, a large and diverse library of quinoline derivatives can be rapidly synthesized.

A typical combinatorial approach would involve a multi-step sequence where:

A diverse set of nucleophiles is used to displace the chloride of the 2-chloromethyl group.

The N-oxide is then used to direct a C-H functionalization at another position on the quinoline ring, for example, a C8-arylation.

Finally, the N-oxide is deoxygenated or further modified.

This strategy allows for the creation of a matrix of compounds with variations at different positions, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The synthesis of diverse quinoline derivatives is a major focus in medicinal chemistry due to their wide range of biological activities. nih.govchemrxiv.org

Applications in Cross-Coupling Reactions

The presence of a reactive C-Cl bond in the 2-(chloromethyl) substituent makes this compound a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling followed by dimerization)

While palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, specific applications of this compound in Sonogashira coupling followed by dimerization are not extensively documented in the scientific literature. However, related structures, such as 2-chloro-3-(chloromethyl)quinolines, have been shown to undergo a domino Sonogashira coupling with terminal acetylenes, which is then followed by a dimerization process. irantypist.comtandfonline.comtandfonline.com This reaction, catalyzed by palladium, results in the formation of novel dimeric quinolinium salts in good to high yields. irantypist.comtandfonline.comtandfonline.com

The proposed mechanism for this transformation begins with the in-situ generation of a Pd(0) complex. This is followed by the oxidative addition of the aryl-chlorine bond of the quinoline to the palladium center. The subsequent addition of a terminal acetylene, facilitated by a base, leads to a complex that, through reductive elimination, forms the Sonogashira coupling product. Finally, the dimerization occurs via a nucleophilic substitution reaction between the nitrogen of one molecule and the chloromethyl group of another, forming the final dimeric salt. irantypist.comtandfonline.com

While this example does not directly involve this compound, it highlights the potential reactivity of the chloromethyl group on the quinoline framework in palladium-catalyzed transformations. Further research could explore analogous reactions with the N-oxide derivative to expand its synthetic utility.

Other Transition Metal-Catalyzed Transformations for C-C and C-Heteroatom Bond Formation

Beyond palladium, other transition metals can be employed to catalyze reactions involving quinoline N-oxides for the formation of C-C and C-heteroatom bonds. The N-oxide functionality plays a crucial role in these transformations by activating the quinoline ring for functionalization.

For instance, transition-metal-free methods have been developed for the C2-alkylation of quinoline N-oxide derivatives. One such method utilizes a hypervalent iodine(III) reagent to achieve C-C bond activation of tertiary and secondary alkyl alcohols, leading to regioselective alkylation at the C2 position. researchgate.net This process is operationally simple and avoids the use of transition metals. researchgate.net

Additionally, the direct deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides has been achieved under transition-metal-free conditions, providing an efficient route to 2-sulfonylquinolines. nih.gov These examples, while not transition-metal-catalyzed, showcase the reactivity of the quinoline N-oxide scaffold and suggest potential for the development of new metal-catalyzed C-C and C-heteroatom bond-forming reactions involving this compound. The chloromethyl group in this specific compound offers an additional reactive site for such transformations.

Contribution to Sustainable Synthesis and Green Chemistry Methodologies

The principles of sustainable synthesis and green chemistry aim to develop chemical processes that are more environmentally friendly, efficient, and economically viable. The use of quinoline N-oxides as starting materials aligns with some of these principles.

Quinoline N-oxides are readily available precursors that can be used in photocatalytic approaches for the synthesis of other valuable compounds. For example, an unconventional and highly atom-economical photocatalytic method has been developed for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. rsc.org This method boasts low catalyst loading, high yields, and no undesirable by-products, presenting a greener alternative to conventional synthetic routes. rsc.org

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Quinoline (B57606), 2-(chloromethyl)-, 1-oxide by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of Quinoline, 2-(chloromethyl)-, 1-oxide is anticipated to display distinct signals for the protons of the quinoline ring system and the chloromethyl substituent. The N-oxide group significantly influences the electron density of the heterocyclic ring, causing notable downfield shifts for adjacent protons, particularly H8, due to steric interaction with the oxygen atom. The aromatic region would feature a set of complex multiplets corresponding to the six protons on the bicyclic ring system. The chloromethyl group is expected to appear as a sharp singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom.

The coupling patterns are critical for assigning specific protons. For instance, H3 and H4 would appear as doublets, while protons on the benzo-ring (H5, H6, H7, H8) would exhibit more complex splitting patterns (doublets of doublets, triplets) based on their ortho and meta couplings.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Cl | ~4.80 | Singlet (s) | N/A |

| H3 | ~7.50 | Doublet (d) | ~8.5 |

| H4 | ~7.90 | Doublet (d) | ~8.5 |

| H5 | ~7.80 | Doublet (d) | ~8.2 |

| H6 | ~7.65 | Triplet (t) | ~7.5 |

| H7 | ~7.85 | Triplet (t) | ~7.8 |

| H8 | ~8.50 | Doublet (d) | ~8.0 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The presence of the N-oxide group has a profound effect on the chemical shifts of the quinoline carbons. Carbons that are ortho and para to the N-oxide moiety experience significant upfield shifts (to lower ppm values) due to increased electron density. bohrium.com Conversely, the carbon atom directly bonded to the N-oxide (C2) and the adjacent quaternary carbon (C8a) are shifted downfield. A notable upfield shift is also observed for C8, which is attributed to a through-space charge interaction with the N-oxide oxygen. bohrium.com The chloromethyl carbon (-CH₂Cl) is expected to resonate in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | ~45 |

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~128 |

| C4a | ~129 |

| C5 | ~129 |

| C6 | ~127 |

| C7 | ~131 |

| C8 | ~119 |

| C8a | ~139 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between H3 and H4 in the pyridine (B92270) ring, as well as the sequential coupling pathway from H5 through H8 in the benzene (B151609) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already assigned proton from the ¹H NMR spectrum (e.g., H3 to C3, H4 to C4, -CH₂ protons to the -CH₂Cl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signal from the -CH₂Cl protons to the C2 and C3 carbons, confirming the position of the substituent. Correlations from H8 to C8a and C7, and from H4 to C4a and C5, would help in assigning the quaternary carbons and piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key expected correlation would be between the methylene (B1212753) (-CH₂) protons and the H3 proton, confirming their spatial proximity. A NOESY spectrum could also provide evidence for the through-space interaction between the H8 proton and the N-oxide oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would exhibit characteristic bands confirming its key structural features.

The spectrum would be dominated by absorptions from the aromatic quinoline N-oxide core, including aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of sharp C=C and C=N skeletal stretching bands in the 1600-1400 cm⁻¹ region. A strong and characteristic N-O stretching vibration, typically found in the 1300-1200 cm⁻¹ range for aromatic N-oxides, would be a definitive feature. Additionally, the presence of the chloromethyl group would be confirmed by C-H stretching of the CH₂ group and a C-Cl stretching band, which typically appears in the 800-600 cm⁻¹ region.

Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂) | 2960-2850 | Medium-Weak |

| Aromatic C=C and C=N Stretch | 1610-1450 | Strong-Medium |

| N-O Stretch | 1280-1240 | Strong |

| C-H Bend (out-of-plane) | 900-750 | Strong |

| C-Cl Stretch | 750-650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

HRESIMS is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₁₀H₈ClNO), HRESIMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimentally determined mass would be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy, distinguishing it from other potential isomers or compounds with the same nominal mass.

The fragmentation pattern provides further structural confirmation. Under MS/MS conditions, the protonated molecular ion would be expected to undergo characteristic fragmentation. A common pathway for N-oxides is the loss of the oxygen atom, resulting in a significant [M+H-O]⁺ ion. Other plausible fragmentations include the loss of a chlorine radical or the entire chloromethyl group.

Predicted HRESIMS Data and Key Fragments

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₉ClNO]⁺ | 194.0367 | Protonated Molecular Ion |

| [M+H-O]⁺ | [C₁₀H₉ClN]⁺ | 178.0418 | Loss of Oxygen |

| [M-CH₂Cl]⁺ | [C₉H₇NO]⁺ | 145.0528 | Loss of Chloromethyl Radical |

| [M+H-Cl]⁺ | [C₁₀H₉NO]⁺ | 159.0684 | Loss of Chlorine Radical |

Electron Ionization (EI-MS) and Other Ionization Techniques for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For quinoline N-oxide derivatives, a characteristic fragmentation pathway involves the loss of an oxygen atom from the molecular ion, resulting in a significant [M-16]+ peak. Another common fragmentation is the expulsion of a hydroxyl radical ([M-OH]+) if a proton is available for rearrangement. researchgate.net The fragmentation of the quinoline ring itself can lead to the loss of HCN. mcmaster.ca

For this compound, the expected fragmentation pattern in EI-MS would likely include:

A molecular ion peak (M+).

A prominent peak at [M-16]+ corresponding to the loss of the N-oxide oxygen.

A peak corresponding to the loss of a chlorine atom ([M-Cl]+).

Fragmentation of the chloromethyl side chain.

Characteristic fragmentation of the quinoline ring system.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₀H₈ClNO]⁺ | 193.03 | Molecular Ion (M⁺) |

| [C₁₀H₈ClN]⁺ | 177.03 | Loss of Oxygen atom ([M-O]⁺) |

| [C₁₀H₈NO]⁺ | 158.06 | Loss of Chlorine radical ([M-Cl]⁺) |

| [C₁₀H₈N]⁺ | 142.07 | Loss of Oxygen and Chlorine ([M-O-Cl]⁺) |

| [C₉H₆N]⁺ | 128.05 | Loss of HCl from [M-O]⁺ |

Note: The m/z values are nominal and based on the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. Quinoline and its derivatives typically exhibit complex UV spectra with multiple absorption bands corresponding to π → π* transitions. The N-oxide functional group can influence the position and intensity of these bands. The absorption spectra of quinoline derivatives are sensitive to the solvent used. mdpi.com

The UV-Vis spectrum of this compound is expected to show characteristic absorptions of the quinoline N-oxide core. The introduction of the chloromethyl group at the 2-position may cause a slight shift in the absorption maxima compared to the parent quinoline N-oxide. The spectrum is anticipated to display strong absorption bands in the UV region, consistent with the aromatic and conjugated nature of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound (C₁₀H₈ClNO), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 62.03 |

| Hydrogen | H | 1.01 | 4.16 |

| Chlorine | Cl | 35.45 | 18.31 |

| Nitrogen | N | 14.01 | 7.23 |

| Oxygen | O | 16.00 | 8.26 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. For quinoline (B57606) derivatives, these methods provide insights into their behavior in chemical reactions and their potential applications.

Density Functional Theory (DFT) for Ground State Properties (e.g., EHOMO, ELUMO, energy gaps)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For various quinoline derivatives, DFT calculations, often using the B3LYP functional, are employed to determine ground state properties. These properties include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter derived from these calculations, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Ab Initio Molecular Orbital (MO) Calculations

Ab initio molecular orbital calculations are based on first principles, without the use of experimental data for parameterization. These methods solve the Schrödinger equation to provide detailed information about the electronic structure of molecules. While computationally more demanding than DFT, they can offer high accuracy. For complex molecules like quinoline derivatives, ab initio methods can be used to validate results from DFT or to study excited states.

Hartree-Fock (HF) and Configuration Interaction (CI)/CASSCF Methods for Higher-Level Accuracy

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it is a good starting point, it does not account for electron correlation. To achieve higher accuracy, post-Hartree-Fock methods are used. Configuration Interaction (CI) is one such method that includes the effects of electron correlation by considering excited electronic states. The Complete Active Space Self-Consistent Field (CASSCF) method is a more advanced approach, particularly useful for studying molecules with complex electronic structures, such as those with near-degenerate orbitals or for describing bond-breaking processes and excited states accurately. Studies on related compounds like chlorine oxide have utilized multi-reference CI methods to interpret their electronic and photoionization spectra.

Molecular Orbital Analysis

The analysis of molecular orbitals provides a deeper understanding of the chemical bonding and reactivity of a molecule.

Frontier Molecular Orbitals (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. The shapes, energies, and symmetries of these orbitals are used to predict the reactivity and the regioselectivity of chemical reactions. For substituted quinolines, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. The N-oxide group and the chloromethyl substituent in the target molecule would be expected to significantly influence the localization and energy of these frontier orbitals.

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Characteristics

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to determine the distribution of electronic charge among the atoms in a molecule. This information is valuable for understanding the molecule's polarity, reactivity, and intermolecular interactions. NBO analysis, in particular, provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering insights into hyperconjugative interactions and charge transfer within the molecule. For various quinoline-carbazole compounds, NBO analysis has been used to understand donor-acceptor interactions.

Reaction Pathway and Mechanism Modeling

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving quinoline derivatives. By modeling reaction pathways, researchers can elucidate mechanisms, identify transient species like transition states, and understand the energetic landscape of a reaction.

The elucidation of transition state (TS) structures is fundamental to understanding reaction mechanisms. For quinoline compounds, computational studies have successfully modeled these fleeting geometries. For instance, in the palladium-catalyzed C-H functionalization of quinoline N-oxides, DFT calculations have been employed to distinguish between different potential reaction pathways. nih.govrsc.org

One study on the Pd(II)Cl2 catalyzed reaction of quinoline N-oxide (QO) identified two primary pathways for C-H activation: one at the C2 position and another at the C8 position. nih.govrsc.org The calculations revealed that the pathway is dictated by the initial coordination of the catalyst to the quinoline N-oxide. A σ-metallacycle intermediate leads to C8 activation, while a π-metallacycle (η³-QO complex) precedes C2 activation. nih.govrsc.org

In a different study modeling the enzymatic oxidation of quinoline by quinoline 2-oxidoreductase, DFT calculations were used to predict the transition state structure for the oxidative hydroxylation at the C2 position. nih.govscilit.com The transition state was confirmed by the presence of a single imaginary frequency. nih.govscilit.com Although this study was on the parent quinoline, it provides a framework for understanding reactions at the C2 position of the quinoline ring system.

Intrinsic Reaction Coordinate (IRC) calculations are often performed following a transition state optimization to confirm that the located TS correctly connects the reactants and products on the potential energy surface. While the reviewed literature on quinoline N-oxides mentions the calculation of transition states, explicit details of IRC analyses were not extensively presented. However, such calculations are a standard procedure in mechanistic studies and are implicitly part of a thorough computational analysis of reaction pathways.

Understanding the energetics of a reaction is crucial for predicting its feasibility and selectivity. Computational studies on quinoline N-oxides have provided valuable data on the stability of intermediates and the heights of activation barriers.

In the aforementioned study of Pd(II)Cl2 catalyzed C-H activation of quinoline N-oxide, the activation barrier for the C8-H activation pathway was found to be significantly lower than that for the C2-H activation pathway. nih.govrsc.org This computational finding is in agreement with experimental observations that favor C8 functionalization under these specific catalytic conditions. nih.govrsc.org

| Reaction Pathway | Catalyst System | Calculated Activation Energy (approx.) | Favored Position |

| C-H Activation | Pd(II)Cl₂ | ~17 kcal/mol | C8 |

| C-H Activation | Pd(II)Cl₂ | ~29 kcal/mol | C2 |

This table is generated based on data for Quinoline N-oxide. nih.govrsc.org

The study also highlights that different palladium catalysts can lead to different outcomes. For example, Pd(II)(OAc)₂ in acetic acid is known to favor C2 activation, suggesting that the ligand environment of the metal catalyst plays a critical role in determining the reaction's energetic landscape. nih.govrsc.org

Intermolecular Interaction Studies

The interactions of Quinoline, 2-(chloromethyl)-, 1-oxide with its environment, such as solvents, reagents, and surfaces, are critical for its chemical behavior and potential applications. Computational methods are well-suited to model these non-covalent interactions.

The interaction of quinoline derivatives with various chemical species has been a subject of theoretical investigation. For instance, a study using ab initio and DFT methods explored the intermolecular charge-transfer complexes between thirteen different quinoline derivatives and diiodine (I₂). nih.gov The calculations showed that the nitrogen lone pair of the quinoline ring interacts with the σ* orbital of the iodine molecule. nih.gov This type of study is relevant for understanding the behavior of quinoline compounds in redox electrolytes, such as those used in dye-sensitized solar cells. nih.gov

The interaction with catalysts is another key area. The computational work on Pd(II)-catalyzed C-H functionalization of quinoline N-oxides provides detailed models of the interaction between the quinoline N-oxide substrate and the palladium catalyst. nih.govrsc.org These models show the formation of specific coordination complexes that are precursors to the C-H activation step. nih.govrsc.org

Modeling solute-solvent interactions can be achieved through both implicit and explicit solvent models. An implicit approach, such as the Polarizable Continuum Model (PCM), can account for the macroscopic effects of the solvent. mdpi.com More explicit models would involve including individual solvent molecules in the calculation to study specific interactions like hydrogen bonding.

The adsorption of quinoline and its derivatives on metal surfaces is a significant area of research, particularly for applications in corrosion inhibition and heterogeneous catalysis. DFT calculations have been instrumental in elucidating the mechanisms of these surface interactions.

Studies on the adsorption of quinoline on various metal surfaces, including platinum group metals (Rh, Pd, Pt) and gold (Au), have revealed that the adsorption mode is metal-dependent. bohrium.comacs.org On platinum group metals, quinoline tends to adsorb in a flat-lying orientation, interacting through the π-system of its aromatic rings. bohrium.comacs.org In contrast, on gold, a tilted orientation is favored, with the molecule binding through the nitrogen lone pair. bohrium.comacs.org

The strength of adsorption also varies with the metal, following the order Rh > Pd > Pt >> Au. bohrium.comacs.org The presence of co-adsorbates, such as hydrogen, can also influence the adsorption behavior and energetics. bohrium.comacs.org

DFT studies on the adsorption of quinoline derivatives on iron surfaces have been conducted to understand their role as corrosion inhibitors. dntb.gov.uanih.gov These studies analyze the interaction energies, charge transfer between the molecule and the surface, and the projected density of states (PDOS) to characterize the bonding. nih.gov The findings suggest that quinoline derivatives can form a protective layer on the metal surface, thus inhibiting corrosion. The orientation of the molecule on the surface (parallel vs. perpendicular) is a key factor determining the effectiveness of the inhibition. nih.gov

| Metal Surface | Preferred Adsorption Mode of Quinoline | Adsorption Strength Trend |

| Rh(111), Pd(111), Pt(111) | Flat-lying (π-bonding) | Rh > Pd > Pt |

| Au(111) | Tilted (σ-bonding via N) | Weak |

| Fe(110) | Parallel configuration more stable | - |

This table is generated based on data for quinoline and its derivatives. bohrium.comacs.orgnih.gov

Conformational Analysis and Stereochemical Considerations

While this compound itself is not chiral, the introduction of substituents or its interaction with chiral environments could introduce stereochemical aspects. Conformational analysis, although more relevant for flexible molecules, can still provide insights into the planarity and potential distortions of the quinoline ring system.

Computational studies on halogenated quinoline derivatives have shown that the quinoline ring and an attached phenyl ring can be nearly coplanar. nih.gov The planarity of the molecule can be influenced by the nature and position of substituents. The presence of bulky groups near the chloromethyl group at the C2 position could potentially lead to some degree of torsional strain. DFT calculations can be used to determine the minimum energy conformation and to calculate the rotational barriers for substituents.

For related, more complex quinolinone structures, computational methods have been used in conjunction with X-ray diffraction data to perform detailed conformational analysis. scielo.br These studies help in understanding the three-dimensional structure and the intramolecular interactions that stabilize certain conformations. scielo.br

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinoline 1-oxide derivatives, such as 2-(chloromethyl)quinoline 1-oxide?

- Methodological Answer : A microwave-assisted approach using substituted benzophenones and alkylating agents (e.g., acetylacetone) in the presence of HCl has been reported. Reaction progress is monitored via TLC, followed by NaHCO₃ neutralization, drying, and recrystallization from chloroform . Alternative methods include Friedländer or Skraup reactions, with modifications to introduce the chloromethyl group at the 2-position .

Q. How can researchers characterize the purity and structural integrity of 2-(chloromethyl)quinoline 1-oxide?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.46 ppm for CH₂Cl in ¹H NMR; δ ~37.06 ppm in ¹³C NMR) and quinoline 1-oxide aromatic protons (δ 7.2–8.8 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 270.0687 for C₁₆H₁₂ClNO) .

- IR : Absorbances for N-oxide (1480–1385 cm⁻¹) and C-Cl (840 cm⁻¹) .

Q. What safety protocols are critical when handling chlorinated quinoline derivatives?

- Methodological Answer : Use fume hoods for reactions involving chloromethyl groups due to potential HCl release. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Waste should be neutralized with bases (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How does the N-oxide moiety influence the regioselectivity of electrophilic substitutions in 2-(chloromethyl)quinoline 1-oxide?

- Methodological Answer : The N-oxide group directs electrophiles to the 3- and 8-positions via resonance stabilization. For example, mercuration of quinoline 1-oxide occurs predominantly at C-8 under acidic conditions, as confirmed by X-ray crystallography . Computational modeling (e.g., DFT) can predict electron density distribution to validate experimental outcomes .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quinoline derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D techniques like COSY or NOESY to assign protons. Cross-validate with single-crystal X-ray diffraction, which provides unambiguous bond lengths and angles (e.g., quinoline ring planarity with <0.022 Å deviation) .

Q. What strategies mitigate side reactions during the alkylation of quinoline 1-oxide derivatives?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Lower temperatures (e.g., 0–5°C) reduce competing pathways like C-2 vs. C-3 alkylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloromethyl group .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. How can computational chemistry predict the biological activity of 2-(chloromethyl)quinoline 1-oxide derivatives?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases or antimicrobial enzymes). Validate predictions with in vitro assays, such as MIC tests against E. coli or S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.